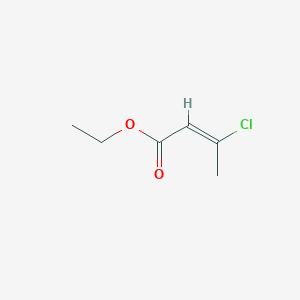

ethyl (E)-3-chlorobut-2-enoate

CAS No.: 38624-62-3

Cat. No.: VC3846242

Molecular Formula: C6H9ClO2

Molecular Weight: 148.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38624-62-3 |

|---|---|

| Molecular Formula | C6H9ClO2 |

| Molecular Weight | 148.59 g/mol |

| IUPAC Name | ethyl (E)-3-chlorobut-2-enoate |

| Standard InChI | InChI=1S/C6H9ClO2/c1-3-9-6(8)4-5(2)7/h4H,3H2,1-2H3/b5-4+ |

| Standard InChI Key | NCVQPBQMFVGACR-SNAWJCMRSA-N |

| Isomeric SMILES | CCOC(=O)/C=C(\C)/Cl |

| SMILES | CCOC(=O)C=C(C)Cl |

| Canonical SMILES | CCOC(=O)C=C(C)Cl |

Introduction

Chemical Identity and Structural Characteristics

Ethyl (E)-3-chlorobut-2-enoate belongs to the class of α,β-unsaturated esters, with the chlorine substituent positioned trans to the ester group. The (E)-stereochemistry is critical for its reactivity, as the spatial arrangement influences electron distribution across the conjugated system. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₉ClO₂ | |

| Molecular Weight | 148.59 g/mol | |

| Density | 1.092 g/mL | |

| Refractive Index | 1.457 | |

| Boiling Point | 192–194°C (estimated) |

The compound’s InChIKey (NCVQPBQMFVGACR-SNAWJCMRSA-N) confirms its stereochemistry and functional groups . Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the vinyl chloride (δ 5.8–6.2 ppm for protons adjacent to chlorine) and ester carbonyl (δ 170–175 ppm for carbon) .

Synthesis and Manufacturing Methods

Chlorination of α,β-Unsaturated Esters

The most common synthesis route involves hydrochlorination of ethyl but-2-enoate derivatives. In a representative procedure, gaseous hydrogen chloride (HCl) is introduced to ethyl acrylate in dichloromethane at 0–5°C, yielding a mixture of (E)- and (Z)-isomers. The (E)-isomer is isolated via fractional distillation or chromatography, achieving purities >95% .

| Parameter | Condition | Yield |

|---|---|---|

| Solvent | Dichloromethane | 65–75% |

| Temperature | 0–5°C | – |

| Catalyst | None | – |

Alternative Pathways

Recent advances include the use of benzyl-protected intermediates to enhance regioselectivity. For example, benzyl 3-chlorobut-2-enoate is synthesized via HCl addition to benzyl propiolate, followed by hydrogenolysis to remove the benzyl group . This method reduces side reactions but requires additional purification steps.

Physicochemical Properties

Ethyl (E)-3-chlorobut-2-enoate exhibits properties typical of halogenated esters:

-

Solubility: Miscible with polar aprotic solvents (e.g., acetone, DMF) but poorly soluble in water (<0.1 g/L) .

-

Stability: Susceptible to hydrolysis under alkaline conditions, generating 3-chlorobut-2-enoic acid and ethanol.

-

Volatility: Moderately volatile (vapor pressure ≈ 0.15 mmHg at 25°C), necessitating storage in sealed containers.

Thermogravimetric analysis (TGA) shows decomposition initiating at 220°C, with major mass loss corresponding to HCl elimination .

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution

The chlorine atom undergoes SN2 displacement with nucleophiles such as alkoxides or amines. For instance, reaction with sodium methoxide produces ethyl (E)-3-methoxybut-2-enoate, a precursor to flavor compounds :

Conjugate Addition

The α,β-unsaturated system participates in Michael additions. Grignard reagents (e.g., CH₃MgBr) add to the β-carbon, forming γ-chloroesters with >80% diastereoselectivity :

Cycloaddition Reactions

In Diels-Alder reactions, the compound acts as a dienophile, reacting with 1,3-dienes to yield six-membered cycloadducts. For example, cyclopentadiene forms a bicyclic ester at 100°C :

Industrial and Research Applications

Pharmaceutical Intermediates

Ethyl (E)-3-chlorobut-2-enoate is a key intermediate in synthesizing β-lactam antibiotics. Its chlorine atom is displaced by amine groups in penicillins and cephalosporins, enabling side-chain diversification.

Agrochemical Synthesis

The compound’s reactivity facilitates the production of herbicides and fungicides. For example, it is alkylated to create chlorinated pyrethroids with enhanced insecticidal activity .

Materials Science

Polymerization initiators derived from this ester improve the thermal stability of polyethylenes. Copolymers incorporating ethyl (E)-3-chlorobut-2-enoate exhibit increased glass transition temperatures (Tg) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume